Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]-
Overview
Description
Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- is an organic compound with the molecular formula C18H22N2. It is a white to pale yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dimethylformamide. This compound is stable in air but gradually fades when exposed to sunlight .
Preparation Methods
The synthesis of Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- typically involves multiple steps. One common method starts with quinone as the raw material, which undergoes an amidation reaction to yield the desired product . The specific reaction conditions and steps can vary depending on the experimental setup and desired yield.
Chemical Reactions Analysis
Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the imino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- has diverse applications in scientific research:
Chemistry: It is used as an electrophilic reagent, dehydrating agent, and catalyst in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- involves its interaction with molecular targets and pathways. It acts as an electrophile, reacting with nucleophiles in various chemical and biological systems. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its interaction with biological molecules.
Comparison with Similar Compounds
Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- can be compared with similar compounds such as:
N-(1,3-dimethylbutyl)-N’-phenyl-p-quinonediimine: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
N-isopropylaniline: Another similar compound with different substituents, affecting its chemical properties and uses.
The uniqueness of Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-N-phenyl-4-N-propan-2-ylcyclohexa-2,5-diene-1,4-diimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLIIAXXSZLMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1C=CC(=NC2=CC=CC=C2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404189 | |
Record name | Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52870-43-6 | |
Record name | Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{4-[(propan-2-yl)imino]cyclohexa-2,5-dien-1-ylidene}aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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